molecular formula C9H5BrF3N3O2 B15313453 2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate

2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate

Cat. No.: B15313453
M. Wt: 324.05 g/mol
InChI Key: BAVNVMGGGSUNDV-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H7BrF3N3O2 It is known for its unique structural features, which include a trifluoroethyl group, a bromine atom, and a cyanopyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate typically involves the reaction of 5-bromo-6-cyanopyridine with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce amines or other reduced forms of the compound .

Scientific Research Applications

2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine and cyanopyridinyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate
  • 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine
  • 2,2,2-trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate

Uniqueness

2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate is unique due to the presence of the cyanopyridinyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may lack this functional group .

Properties

Molecular Formula

C9H5BrF3N3O2

Molecular Weight

324.05 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate

InChI

InChI=1S/C9H5BrF3N3O2/c10-5-1-2-7(15-6(5)3-14)16-8(17)18-4-9(11,12)13/h1-2H,4H2,(H,15,16,17)

InChI Key

BAVNVMGGGSUNDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)C#N)NC(=O)OCC(F)(F)F

Origin of Product

United States

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